3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine
CAS No.:
Cat. No.: VC18100036
Molecular Formula: C13H12ClN
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine -](/images/structure/VC18100036.png)
Specification
Molecular Formula | C13H12ClN |
---|---|
Molecular Weight | 217.69 g/mol |
IUPAC Name | 5-(3-chlorophenyl)-2-methylaniline |
Standard InChI | InChI=1S/C13H12ClN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 |
Standard InChI Key | JXBANRWYIZFOEN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s biphenyl backbone consists of two benzene rings connected by a single covalent bond. The 3'-chloro-4-methyl substitution on one ring introduces steric and electronic effects that influence molecular interactions. The chlorine atom, a strong electron-withdrawing group, reduces electron density at the 3' position, while the methyl group at the 4 position donates electrons via hyperconjugation . The amine group at the 3 position of the opposing ring enhances solubility in polar solvents and enables participation in hydrogen bonding, a critical feature for biological activity .
Table 1: Structural Comparison with Analogous Biphenyl Derivatives
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3'-chloro-4-methyl-[1,1'-biphenyl]-3-amine likely involves a multi-step process, as inferred from methodologies used for related biphenyl amines . A plausible route includes:
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a 3-chloro-4-methylphenylboronic acid and a 3-nitrobenzene derivative.
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Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) converts the nitro group to an amine.
Table 2: Representative Reaction Conditions for Biphenyl Amine Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75–85 |
Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 90–95 |
Purification and Characterization
Post-synthesis purification typically employs silica gel chromatography with hexane/ethyl acetate gradients . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure, as demonstrated for analogous compounds .
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for 3'-chloro-4-methyl-[1,1'-biphenyl]-3-amine are unavailable, properties can be estimated from structurally similar compounds. For example, 3'-methyl-[1,1'-biphenyl]-3-amine hydrochloride exhibits a boiling point of 345.8°C and a density of 1.057 g/cm³ . The addition of a chlorine atom is expected to increase molecular weight by ~35.45 g/mol and slightly elevate boiling point due to enhanced van der Waals interactions .
Table 3: Estimated Physicochemical Properties
Property | Value (Estimated) | Basis for Estimation |
---|---|---|
Molecular Weight | 217.70 g/mol | C₁₃H₁₂ClN |
Boiling Point | 350–360°C | Analogous compound data |
Solubility in Water | <0.1 g/L | Hydrophobic substituents |
Biological Activities and Applications
Materials Science Applications
The compound’s planar structure and substituents make it a candidate for organic semiconductors or liquid crystals. Chlorine’s electron-withdrawing nature could improve charge transport properties in electronic devices .
Future Research Directions
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